molecular formula C14H21Cl2NO B1426516 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219963-70-8

4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426516
M. Wt: 290.2 g/mol
InChI Key: HEDHHZYYZXTRAV-UHFFFAOYSA-N
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Description

“4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219963-70-8 . It belongs to the class of piperidines, which are heterocyclic organic compounds . This compound is used in scientific research and has unique properties that make it suitable for various applications ranging from drug development to organic synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C14H21Cl2NO . The InChI code is 1S/C12H16ClNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H . Unfortunately, the specific 3D structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at room temperature . The molecular weight of the compound is 290.23 . More specific physical and chemical properties such as boiling point, solubility, and stability are not provided in the searched resources.

Scientific Research Applications

Synthesis and Molecular Structure

Research on compounds structurally related to 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride often focuses on their synthesis and molecular structure. For instance, the synthesis of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate through a one-pot three-component reaction demonstrates the interest in creating complex molecules involving piperidine structures. These compounds are analyzed for their crystal and molecular structure, often revealing intricate hydrogen bonding and interactions essential for their stability and reactivity (Khan et al., 2013).

Pharmacological Activities

Related research includes the exploration of pharmacological activities of compounds with similar structures. For example, the synthesis, characterization, and evaluation of analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives highlight the potential medicinal applications of these compounds. Such studies involve detailed synthesis processes followed by biological activity screening to identify potential therapeutic effects (Dewangan et al., 2015).

Antitussive Effects

Research on compounds like cloperastine hydrochloride, which is structurally related to 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride, focuses on their central antitussive effects. Studies might include the isolation and identification of impurities in such drug substances and the development of quantitative analytical methods. This research is crucial for ensuring the purity and efficacy of pharmaceuticals used in cough treatment (Liu et al., 2020).

Antioxidant Properties

The synthesis and characterization of compounds with antioxidant properties for applications in materials science, such as antioxidants for polypropylene copolymers, represent another research area. These studies involve synthesizing novel compounds and testing their performance in various materials to improve their stability and lifespan (Desai et al., 2004).

Safety And Hazards

The compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-10-13(15)2-3-14(11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHHZYYZXTRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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